Ethanethioic acid, S-[(diphenylphosphino)methyl] ester
Overview
Description
Ethanethioic acid, S-[(diphenylphosphino)methyl] ester is an organophosphorus compound with a wide range of applications in organic chemistry1. It is a derivative of ethanethiol and displays a strong sulfur-phosphorus bond1. It is known for its high reactivity towards both nucleophiles and electrophiles1.
Synthesis Analysis
Phosphine Sulfide, a derivative of Ethanethioic acid, S-[(diphenylphosphino)methyl] ester, is synthesized through a simple reaction between diphenylphosphine and elemental sulfur1. The reaction occurs at room temperature in the presence of a Lewis acid catalyst such as boron trifluoride etherate1. The resulting product can be purified through recrystallization1.
Molecular Structure Analysis
The molecular formula of Ethanethioic acid, S-[(diphenylphosphino)methyl] ester is C15H15OPS1. Its molecular weight is 274.3 g/mol1. The InChI and SMILES strings provide a textual representation of the compound’s structure1.
Chemical Reactions Analysis
Phosphine Sulfide, a derivative of Ethanethioic acid, S-[(diphenylphosphino)methyl] ester, is characterized by its high reactivity towards other molecules, specifically nucleophiles and electrophiles1. It can readily undergo reactions such as nucleophilic addition-elimination, Wittig-reaction, and Michael addition1.
Physical And Chemical Properties Analysis
The physical properties of Phosphine Sulfide, a derivative of Ethanethioic acid, S-[(diphenylphosphino)methyl] ester, include its molecular formula of C14H15PS, a molecular weight of 254.32 g/mol, and a melting point of −6 °C1. Phosphine Sulfide is soluble in common organic solvents, such as toluene, and it is sensitive to light, heat, and air1.Safety And Hazards
Phosphine Sulfide has a low potential for acute toxicity1. However, it should be handled with caution, as it can be highly reactive towards nucleophiles and electrophiles1.
Future Directions
Future directions include exploring the use of Phosphine Sulfide in catalysis, developing new methodologies for its synthesis, and exploring novel applications in fields such as materials science1.
properties
IUPAC Name |
S-(diphenylphosphanylmethyl) ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15OPS/c1-13(16)18-12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXOEEJOVFRDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15OPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460632 | |
Record name | Ethanethioic acid, S-[(diphenylphosphino)methyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanethioic acid, S-[(diphenylphosphino)methyl] ester | |
CAS RN |
324753-11-9 | |
Record name | Ethanethioic acid, S-[(diphenylphosphino)methyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.